molecular formula C17H23N3O3 B7068825 N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide

N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide

Cat. No.: B7068825
M. Wt: 317.4 g/mol
InChI Key: BGZMMYRBKFKCHT-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Properties

IUPAC Name

N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(23-11-13-7-6-10-22-13)16(21)20(3)17-18-14-8-4-5-9-15(14)19(17)2/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZMMYRBKFKCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=NC2=CC=CC=C2N1C)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    N-Methylation: The benzimidazole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of Oxolane Group: The oxolane group can be introduced through a nucleophilic substitution reaction using an appropriate oxolane derivative.

    Formation of Propanamide: The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the oxolane moiety.

    Reduction: Reduction reactions can occur at the amide group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the benzimidazole ring or the oxolane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)acetamide
  • N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(tetrahydrofuran-2-ylmethoxy)propanamide
  • N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)butanamide

Uniqueness

N-methyl-N-(1-methylbenzimidazol-2-yl)-2-(oxolan-2-ylmethoxy)propanamide is unique due to its specific structural features, such as the combination of the benzimidazole core with the oxolane and propanamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

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